molecular formula C18H24N4O3 B2436351 N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1206991-59-4

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2436351
CAS No.: 1206991-59-4
M. Wt: 344.415
InChI Key: DPNMQNHUHWTJCR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide (CAS 1206991-59-4) is a synthetic organic compound with a molecular formula of C18H24N4O3 and a molecular weight of 344.4 g/mol . It is supplied with a high purity of 95% and is offered for various non-human in vitro research applications . This acetamide derivative is a useful research compound that has garnered attention in the fields of medicinal chemistry and pharmacology for its potential biological activities . Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains, such as Staphylococcus aureus , and show promise in modulating inflammatory pathways . Furthermore, in vitro assays have demonstrated its cytotoxic effects, including the ability to induce apoptosis and cell cycle arrest in specific cancer cell lines, such as glioma and breast cancer cells, indicating its potential as a candidate for anticancer research . The compound's structure combines a furan-2-ylmethyl group with a substituted pyrimidine ring, a design feature common in molecules investigated as inhibitors for specific enzymes . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications, nor for human consumption of any kind .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-5-7-22(8-6-13)18-20-14(2)10-17(21-18)25-12-16(23)19-11-15-4-3-9-24-15/h3-4,9-10,13H,5-8,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNMQNHUHWTJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C21_{21}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 368.5 g/mol
  • CAS Number : 1226449-83-7

Structural Representation

PropertyValue
Molecular FormulaC21_{21}H28_{28}N4_{4}O2_{2}
Molecular Weight368.5 g/mol
CAS Number1226449-83-7

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study conducted on the effects of this compound on glioma cells revealed significant cytotoxic effects. The compound inhibited cell proliferation and induced cell death through mechanisms involving the activation of apoptotic pathways.
    Cell LineIC50 (µM)Mechanism of Action
    Glioma Cells10Apoptosis induction
    Breast Cancer15Cell cycle arrest and apoptosis
  • Anti-inflammatory Studies :
    • In models of acute inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.
  • Antimicrobial Testing :
    • The compound was evaluated against several bacterial strains, demonstrating notable activity against resistant strains of Staphylococcus aureus.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other known compounds was conducted.

Compound NameBiological ActivityIC50 (µM)
N-(furan...)Anticancer10
Compound XAnticancer12
Compound YAnti-inflammatory20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Introducing the 4-methylpiperidine group to the pyrimidine ring under basic conditions (e.g., using K₂CO₃ in DMF) .
  • Amide coupling : Reacting furan-2-ylmethylamine with the activated pyrimidinyloxy-acetic acid intermediate using coupling agents like EDCI/HOBt .
  • Key parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and catalyst optimization to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the pyrimidine ring protons appear as distinct singlets at δ 6.8–7.2 ppm .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 388.18) .

Q. What solvents and catalysts are suitable for its synthesis?

  • Methodology :

  • Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions; dichloromethane for amide coupling .
  • Catalysts : Pd catalysts for cross-coupling reactions (if applicable) or Lewis acids (e.g., ZnCl₂) for ring closure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, increasing reaction time beyond 24 hours may reduce byproducts in amide coupling .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. How to resolve discrepancies in spectral data during structural characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the furan and pyrimidine moieties .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., comparing with structurally similar compounds in ).
  • Dynamic NMR studies : Investigate tautomerism in the pyrimidinone ring, which may cause unexpected splitting .

Q. What strategies mitigate impurity formation during synthesis?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify common impurities (e.g., unreacted intermediates or dehalogenated products) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) during substitution steps .
  • Flow chemistry : Continuous processing to reduce exposure to harsh conditions that degrade intermediates .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Substituent variation : Modify the 4-methylpiperidine group (e.g., replacing with morpholine) or furan ring (e.g., thiophene analogs) to assess bioactivity .
  • In silico modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets like kinase enzymes .
  • In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or anti-inflammatory effects (COX-2 inhibition) .

Q. How to assess the compound’s physicochemical stability under varying conditions?

  • Methodology :

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Kinetic analysis : Monitor degradation rates using HPLC and calculate shelf-life via Arrhenius equations .
  • Solid-state stability : Powder X-ray diffraction (PXRD) to detect polymorphic transitions during storage .

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